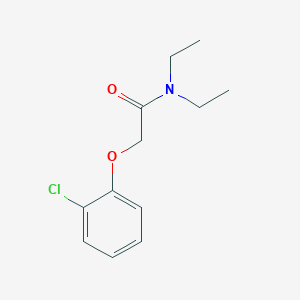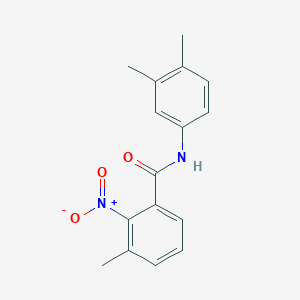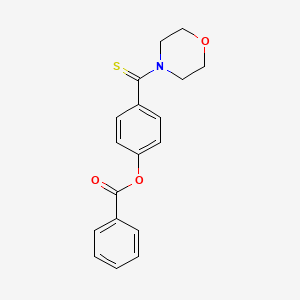![molecular formula C18H19N3O3 B5752656 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPNB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and has a molecular weight of 337.38 g/mol.
作用機序
The mechanism of action of 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have analgesic effects by modulating the activity of nociceptive neurons in the spinal cord. In addition, 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to inhibit the growth of various cancer cell lines, suggesting its potential as an antitumor agent.
実験室実験の利点と制限
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that is relatively easy to synthesize and purify. It has also been found to be stable under a wide range of conditions, making it suitable for long-term storage. However, there are also some limitations to using 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to test its effects.
将来の方向性
There are several future directions for research on 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential as an antitumor agent. Studies are needed to determine its mechanism of action and its effectiveness against various types of cancer. Finally, studies are needed to explore the potential applications of 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide in other fields, such as neurology and immunology.
合成法
The synthesis of 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-nitro-2-methylaniline with 4-(1-pyrrolidinyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as chloroform or dichloromethane, and the product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to have analgesic effects by modulating the activity of nociceptive neurons in the spinal cord.
特性
IUPAC Name |
2-methyl-3-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-16(5-4-6-17(13)21(23)24)18(22)19-14-7-9-15(10-8-14)20-11-2-3-12-20/h4-10H,2-3,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPJEXURNRZUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)

![3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)
![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)

![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)

![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)

![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)
